molecular formula C20H24N2O6 B14670531 Isopropyl methyl 1,2,6-trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 50698-13-0

Isopropyl methyl 1,2,6-trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14670531
CAS No.: 50698-13-0
M. Wt: 388.4 g/mol
InChI Key: LSEHFIJWPIWAGJ-UHFFFAOYSA-N
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Description

Isopropyl methyl 1,2,6-trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine family This compound is characterized by its unique structure, which includes a nitrophenyl group and multiple methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl methyl 1,2,6-trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones with ammonia or primary amines under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl methyl 1,2,6-trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Amino-substituted dihydropyridine.

    Substitution: Various substituted dihydropyridine derivatives depending on the reagents used.

Scientific Research Applications

Isopropyl methyl 1,2,6-trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in cardiovascular and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Isopropyl methyl 1,2,6-trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker in the treatment of hypertension.

    Amlodipine: A dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine.

    Nicardipine: Similar to nifedipine but with different pharmacokinetic properties.

Uniqueness

Isopropyl methyl 1,2,6-trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific structural features, including the nitrophenyl group and multiple methyl substitutions. These structural differences may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

50698-13-0

Molecular Formula

C20H24N2O6

Molecular Weight

388.4 g/mol

IUPAC Name

3-O-methyl 5-O-propan-2-yl 1,2,6-trimethyl-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H24N2O6/c1-11(2)28-20(24)17-13(4)21(5)12(3)16(19(23)27-6)18(17)14-8-7-9-15(10-14)22(25)26/h7-11,18H,1-6H3

InChI Key

LSEHFIJWPIWAGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1C)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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